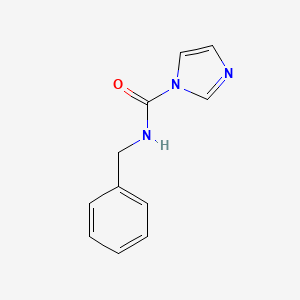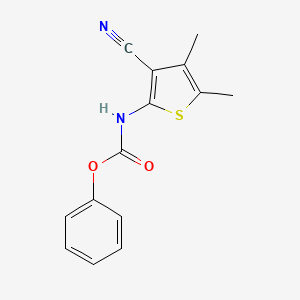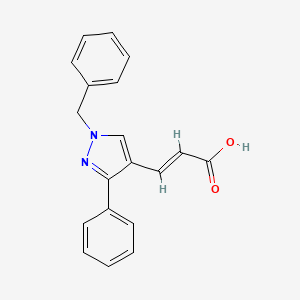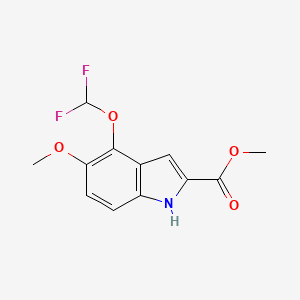![molecular formula C15H13ClN2S2 B6142573 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine CAS No. 793727-54-5](/img/structure/B6142573.png)
4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine, often abbreviated as 4-chloro-5,6-DMTS, is a synthetic compound with potential applications in scientific research. It belongs to a class of compounds known as thienopyrimidines, which are characterized by a sulfur atom connected to a pyrimidine ring. 4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 4-chloro-5,6-DMTS is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is involved in the regulation of cell growth and proliferation, and inhibition of this enzyme can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-5,6-DMTS are not yet fully understood. However, it has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-5,6-DMTS in laboratory experiments include its high yield and purity, as well as its low cost. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 4-chloro-5,6-DMTS in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
Future research on 4-chloro-5,6-DMTS should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further research should be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research should be conducted to investigate the compound’s potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-5,6-DMTS is a multi-step process that involves the reaction of 4-chloro-5,6-dimethylthiophene-2-sulfonamide with an alkyl halide. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C. The reaction yields the desired product in high yields (up to 90%). The product can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research. It has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).
Propiedades
IUPAC Name |
4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYFDMQXHVRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)
![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)
![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)



![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)
